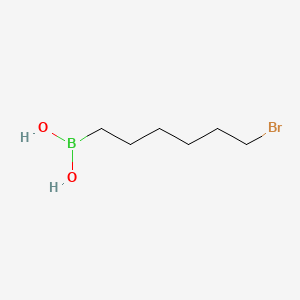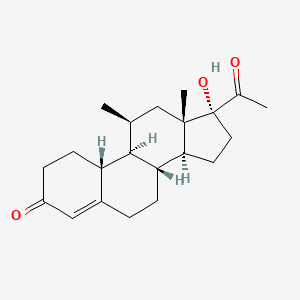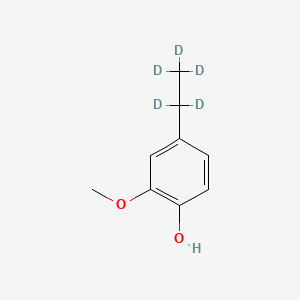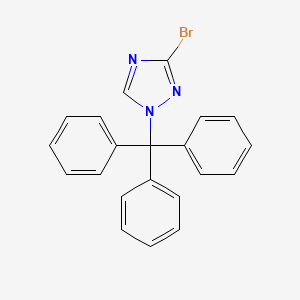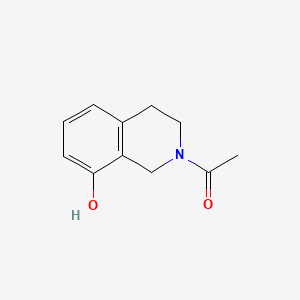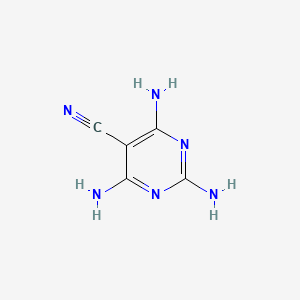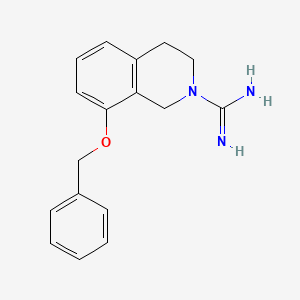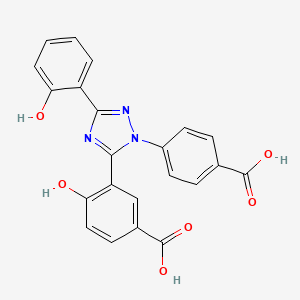
5-Méthoxycarbonyl Déférasirox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxycarbonyl Deferasirox is an impurity of Deferasirox . Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long term blood transfusions . The molecular formula of 5-Methoxycarbonyl Deferasirox is C23H17N3O6 and its molecular weight is 431.40 .
Synthesis Analysis
The synthesis of Deferasirox involves the use of Chan-Lam coupling between 3,5-dibromo-1H[1,2,4]triazole and (4-(methoxycarbonyl)-phenyl)boronic acid to give methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate. This is further elaborated to Deferasirox by Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in microemulsion .
Molecular Structure Analysis
Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . The molecular structure of Deferasirox has been elucidated by a combination of various analytical and spectral techniques .
Chemical Reactions Analysis
Deferasirox has shown antioxidant activity in all three model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has also been found to act synergistically with cisplatin .
Physical And Chemical Properties Analysis
The absolute bioavailability (AUC) of deferasirox tablets for oral suspension is 70% compared to an intravenous dose . Deferasirox is an orally active, lipophilic iron chelating drug used on thousands of patients worldwide for the treatment of transfusional iron overload .
Applications De Recherche Scientifique
Thérapeutiques anticancéreuses ciblant les organites
Le 5-méthoxycarbonyl Déférasirox et ses dérivés ont été étudiés pour leur potentiel en tant que thérapeutiques anticancéreuses ciblant les organites . Ces composés ont montré une activité accrue contre les cellules cancéreuses du poumon A549 . Un dérivé en particulier s'est avéré avoir une activité antiproliférative améliorée . L'imagerie cellulaire fluorescente a révélé que ce composé se localise préférentiellement dans le lysosome .
Thérapie de chélation du fer
Le Déférasirox, le composé parent du this compound, est utilisé dans la thérapie de chélation du fer . Cette thérapie est une pierre angulaire de la gestion de la surcharge en fer chez les patients atteints de thalassémie et d'autres affections entraînant une surcharge en fer . Le Déférasirox a un impact significatif sur la morbidité et la mortalité .
Adaptation du traitement
Différentes formulations de Déférasirox ont été évaluées pour l'adaptation du traitement . Cela implique d'analyser la pharmacocinétique, la pharmacodynamique et les caractéristiques de sécurité du traitement par Déférasirox chez les patients . L'étude a révélé que la biodisponibilité des comprimés pelliculés de Déférasirox (FCT) par rapport aux comprimés dispersibles (DT) était plus élevée que prévu
Mécanisme D'action
Target of Action
5-Methoxycarbonyl Deferasirox, also known as Deferasirox, primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excessive iron can lead to toxicity and organ damage .
Mode of Action
5-Methoxycarbonyl Deferasirox is an iron chelator, meaning it binds to iron and forms a stable complex . Specifically, two molecules of 5-Methoxycarbonyl Deferasirox can bind to one atom of iron . This binding is selective for iron (Fe3+), forming a stable complex that is eliminated via the kidneys .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methoxycarbonyl Deferasirox is iron homeostasis . By binding to excess iron, 5-Methoxycarbonyl Deferasirox prevents the accumulation of iron and mitigates the harmful effects of iron overload . Additionally, it has been found to suppress transforming growth factor-ß1 (TGF-ß1) signaling, which plays a role in various cellular processes .
Pharmacokinetics
5-Methoxycarbonyl Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . The main pathway of 5-Methoxycarbonyl Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of 5-Methoxycarbonyl Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .
Result of Action
The primary result of 5-Methoxycarbonyl Deferasirox action is the reduction of iron overload, thereby preventing iron-induced toxicity . In vitro studies have shown that 5-Methoxycarbonyl Deferasirox can inhibit cell proliferation and induce apoptosis in a dose-dependent manner . In vivo studies have also shown that orally administered 5-Methoxycarbonyl Deferasirox can suppress tumor growth .
Action Environment
The action of 5-Methoxycarbonyl Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of 5-Methoxycarbonyl Deferasirox can be affected by the formulation of the drug . Furthermore, the efficacy of 5-Methoxycarbonyl Deferasirox can be influenced by the patient’s iron levels, as well as other factors such as the patient’s renal function .
Safety and Hazards
Orientations Futures
Deferasirox has potential as a therapeutic agent for pancreatic cancer . It affects a number of different pathways and molecules; for instance, deferasirox upregulates NDRG1 expression, inhibits the cell cycle, downregulates mTOR and c-myc expression, and induces apoptosis . In addition, deferasirox appears to potentiate the anti-cancer effects of cisplatin . Although the efficacy of deferasirox remains to be tested in future studies, the results presented here indicate that deferasirox is a promising novel anti-cancer therapeutic agent .
Analyse Biochimique
Biochemical Properties
5-Methoxycarbonyl Deferasirox, like its parent compound Deferasirox, is likely to interact with iron (Fe3+) in the body, forming a stable complex . This interaction is crucial in biochemical reactions, especially in the context of iron overload conditions.
Molecular Mechanism
Deferasirox works by binding trivalent (ferric) iron, forming a stable complex which is eliminated via the kidneys . It’s possible that 5-Methoxycarbonyl Deferasirox shares a similar mechanism of action.
Dosage Effects in Animal Models
While specific studies on 5-Methoxycarbonyl Deferasirox in animal models are lacking, research on Deferasirox has shown that its effects can vary with different dosages . It’s plausible that 5-Methoxycarbonyl Deferasirox may exhibit similar dosage-dependent effects.
Metabolic Pathways
The main pathway of Deferasirox metabolism is via glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Oxidative metabolism by cytochrome 450 enzymes to M1 (5-OH deferasirox; presumably by CYP1A) and M4 (5’-OH deferasirox; by CYP2D6) is minor . It’s possible that 5-Methoxycarbonyl Deferasirox is metabolized in a similar manner.
Propriétés
IUPAC Name |
3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUPKLBTSCCXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)




